Propylglyoxal bis(guanylhydrazone) Propylglyoxal bis(guanylhydrazone)
Brand Name: Vulcanchem
CAS No.: 100757-53-7
VCID: VC20807233
InChI: InChI=1S/C7H16N8.H2O4S/c1-2-3-5(13-15-7(10)11)4-12-14-6(8)9;1-5(2,3)4/h4H,2-3H2,1H3,(H4,8,9,14)(H4,10,11,15);(H2,1,2,3,4)/b12-4+,13-5+;
SMILES: CCCC(=NN=C(N)N)C=NN=C(N)N.OS(=O)(=O)O
Molecular Formula: C7H18N8O4S
Molecular Weight: 310.34 g/mol

Propylglyoxal bis(guanylhydrazone)

CAS No.: 100757-53-7

Cat. No.: VC20807233

Molecular Formula: C7H18N8O4S

Molecular Weight: 310.34 g/mol

* For research use only. Not for human or veterinary use.

Propylglyoxal bis(guanylhydrazone) - 100757-53-7

Specification

CAS No. 100757-53-7
Molecular Formula C7H18N8O4S
Molecular Weight 310.34 g/mol
IUPAC Name 2-[(E)-[(1E)-1-(diaminomethylidenehydrazinylidene)pentan-2-ylidene]amino]guanidine;sulfuric acid
Standard InChI InChI=1S/C7H16N8.H2O4S/c1-2-3-5(13-15-7(10)11)4-12-14-6(8)9;1-5(2,3)4/h4H,2-3H2,1H3,(H4,8,9,14)(H4,10,11,15);(H2,1,2,3,4)/b12-4+,13-5+;
Standard InChI Key NMYAGXCPASUSAK-QTXJHYQYSA-N
Isomeric SMILES CCC/C(=N\N=C(N)N)/C=N/N=C(N)N.OS(=O)(=O)O
SMILES CCCC(=NN=C(N)N)C=NN=C(N)N.OS(=O)(=O)O
Canonical SMILES CCCC(=NN=C(N)N)C=NN=C(N)N.OS(=O)(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator